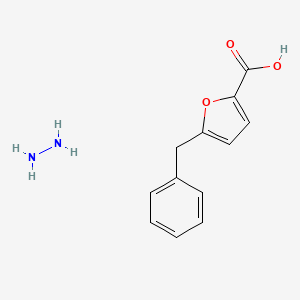![molecular formula C18H22O3 B5132622 1-[3-(4-ethylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5132622.png)
1-[3-(4-ethylphenoxy)propoxy]-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-ethylphenoxy)propoxy]-2-methoxybenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions.
Wirkmechanismus
1-[3-(4-ethylphenoxy)propoxy]-2-methoxybenzene 118,551 selectively binds to β2-adrenergic receptors and blocks their activation by endogenous ligands, such as epinephrine and norepinephrine. This leads to a decrease in cyclic AMP production and downstream signaling pathways, resulting in various physiological effects, such as bronchoconstriction, vasodilation, and lipolysis.
Biochemical and Physiological Effects:
1-[3-(4-ethylphenoxy)propoxy]-2-methoxybenzene 118,551 has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it can block the relaxation of airway smooth muscle induced by β2-adrenergic agonists, inhibit lipolysis in adipocytes, and reduce cardiac output and heart rate in animal models of heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(4-ethylphenoxy)propoxy]-2-methoxybenzene 118,551 has several advantages for lab experiments. It is a selective β2-adrenergic receptor antagonist, which allows for the investigation of β2-adrenergic receptor-specific effects without interference from other adrenergic receptors. It is also commercially available and relatively inexpensive. However, it has some limitations, such as its low solubility in water and its potential off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 1-[3-(4-ethylphenoxy)propoxy]-2-methoxybenzene 118,551. One direction is to investigate its potential therapeutic applications in various pathological conditions, such as obesity and heart failure. Another direction is to study its downstream signaling pathways and interactions with other signaling pathways, such as the insulin signaling pathway. Additionally, the development of more selective and potent β2-adrenergic receptor antagonists could lead to the discovery of novel therapeutic targets and drugs.
Synthesemethoden
1-[3-(4-ethylphenoxy)propoxy]-2-methoxybenzene 118,551 can be synthesized by several methods, including the reaction of 2-methoxybenzyl chloride with 3-(4-ethylphenoxy)propylamine in the presence of a base, or the reaction of 2-methoxybenzaldehyde with 3-(4-ethylphenoxy)propylamine in the presence of a reducing agent. The purity and yield of the product can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-ethylphenoxy)propoxy]-2-methoxybenzene 118,551 is widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions, such as asthma, chronic obstructive pulmonary disease, heart failure, and obesity. It can be used to selectively block β2-adrenergic receptors and investigate their downstream signaling pathways and physiological effects.
Eigenschaften
IUPAC Name |
1-ethyl-4-[3-(2-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-3-15-9-11-16(12-10-15)20-13-6-14-21-18-8-5-4-7-17(18)19-2/h4-5,7-12H,3,6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVCZPBQTPAYRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5132544.png)
![5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B5132556.png)
![N~2~-(4-chlorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5132566.png)


![(2-fluorophenyl)[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B5132583.png)
![2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B5132597.png)



![[4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol](/img/structure/B5132615.png)
![2-(dimethylamino)-5-methyl-1-(4-nitrophenyl)-4-(2-oxocyclohexyl)-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile](/img/structure/B5132618.png)

![2-(3-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5132625.png)